- 2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compoundsMonatshefte fuer Chemie, 2004, 135(10), 1243-1249,
Cas no 97-96-1 (2-ETHYLBUTYRALDEHYDE)
2-ETHYLBUTYRALDEHYDE structure
2-ETHYLBUTYRALDEHYDE
2-ETHYLBUTYRALDEHYDE Properties
Names and Identifiers
-
- 2-ETHYLBUTYRALDEHYDE
- 2-Ethylbutanal
- Diethylacetaldehyde
- 2-Ethylbutanal (ACI)
- Butyraldehyde, 2-ethyl- (6CI, 7CI, 8CI)
- Butyraldehyde, α-ethyl- (4CI)
- 2-Ethylbutyric aldehyde
- 3-Formylpentane
- NSC 6757
- α-Ethylbutanal
- α-Ethylbutyraldehyde
- (C2H5)2CHCHO
- 2-ethyl-butana
- 2-Ethylbutylaldehyd
- 2-Ethylbutyraldehyd
- 2-ethyl-butyraldehyd
- 2-Ethylbutyric aledhyde
- 2-Ethylbutyricaldehyde
- +Expand
-
- MFCD00006985
- UNNGUFMVYQJGTD-UHFFFAOYSA-N
- 1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3
- O=CC(CC)CC
- 1209330
Computed Properties
- 100.08900
- 0
- 1
- 3
- 100.089
- 7
- 46.1
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- 2
- 0
- 17.1A^2
Experimental Properties
- 1.62150
- 17.07000
- n20/D 1.402(lit.)
- Soluble in ether and alcohols. Slightly soluble in water.
- 117°C
- -89°C
- Fahrenheit: 69.8 ° f
Celsius: 21 ° c - 2426 | 2-ETHYLBUTYRALDEHYDE
- Colorless liquid.
- Stability Stable, but air sensitive. Flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, strong reducing agents, oxidizing agents.
- Insoluble in water, miscible in alcohol and ether.
- Air Sensitive
- 0.814 g/mL at 25 °C(lit.)
2-ETHYLBUTYRALDEHYDE Security Information
- GHS02 GHS07
- ES2625000
- 1
- 3
- S16-S26-S36
- II
- R11; R36/37/38
- F Xi
- UN 1178 3/PG 2
- H225-H303+H313-H315-H319
- P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P370+P378-P403+P235-P501
- dangerous
- Flammable area
- II
- 11-36/37/38
- Danger
- Yes
- 3
2-ETHYLBUTYRALDEHYDE Customs Data
- 2912190090
-
China Customs Code:
2912190090Overview:
HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-ETHYLBUTYRALDEHYDE Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ; 15 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxalic acid
Reference
- Conversion into aldehydes of compounds containing the COH - CH2ORAnnales de Chimie et de Physique, 1906, , 548-574,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
Reference
- Dehalogenation of α-halo aldehydes via α-halo aldimines and 2-aza-1,3-dienesJournal of Organic Chemistry, 1992, 57(21), 5761-4,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl , Sodium bromide Solvents: Dichloromethane , Water
Reference
- Indirect electrooxidation of alcohols by a double mediatory system with [R2N+:O]/R2N-O ̇and [Br ̇or Br+]Br- redoxesSynlett, 1990, (1), 57-8,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Acetonitrile , Water ; 2 h, rt
Reference
- Utilization of hexabromoacetone for protection of alcohols and aldehydes and deprotection of acetals, ketals, and oximes under UV irradiationResearch on Chemical Intermediates, 2018, 44(2), 1305-1323,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium chloride
Reference
- Decomposition of carbonate esters of 1,3-diols. The chemistry of 1,3-bifunctional systems. XXVIActa Chimica Hungarica, 1983, 114(3-4), 375-9,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 20 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Photo-Induced Homologation of Carbonyl Compounds for Iterative SynthesesAngewandte Chemie, 2022, 61(49),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Aluminate(1-), diethoxydihydro-, lithium (1:1), (T-4)- Solvents: Diethyl ether
Reference
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, (1988),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Methyllithium , Hydrogen peroxide Solvents: Dichloromethane , Tetrahydrofuran , Water
Reference
- Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoboratesOrganic Reactions (Hoboken, 1985, (1985),,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
- Homologation of carbonyl compounds to aldehydes with lithium bis(ethylenedioxyboryl)methideJournal of Organic Chemistry, 1980, 45(6), 1091-5,
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation of α-bromoacetals and branched aldehydesComptes Rendus des Seances de l'Academie des Sciences, 1971, 273(5), 418-21,
Synthetic Circuit 12
Reaction Conditions
Reference
- Acid-catalyzed dehydration of 2,2-dimethylpropane-1,3-diol and other 2,2-disubstituted propane-1,3-diols. III. Dehydration of aliphatic β-diolsBulletin de la Societe Chimique de France, 1969, (2), 638-50,
Synthetic Circuit 13
Reaction Conditions
Reference
- Isomerization of oxiranes to aldehydes and ketones by anhydrous, liquid hydrogen fluoride in the presence of acetonitrileZeitschrift fuer Chemie, 1967, 7(6), 229-30,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite Solvents: Dichloromethane ; 300 psi, rt; 1 h, 300 psi, rt → 120 °C; 300 psi, 120 °C → rt
Reference
- Rhodium-catalyzed hydroformylation of olefins: Effect of [bis(2,4-di-tert-butyl) pentaerythritol] diphosphite (alkanox P-24) on the regioselectivity of the reactionJournal of Organometallic Chemistry, 2007, 692(16), 3492-3497,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: 1-Pentene Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis[(1,2-η)-1-prope… Solvents: Benzene
Reference
- Isomerization of aldehydes catalyzed by rhodium(I) olefin complexesAngewandte Chemie, 1999, 38(23), 3533-3537,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Amberlyst 15 Solvents: Cyclohexane ; cooled; 1 h, 1.7 MPa, 60 °C; 15 min, cooled; 3 h, 100 °C
1.2 30 min, rt
1.2 30 min, rt
Reference
- Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry.Green Chemistry, 2017, 19(1), 169-174,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1,1′,1′′-Phosphinidynetris[1H-pyrrole] Solvents: Anisole
Reference
- Synthesis of pyrrolyl-, indolyl-, and carbazolylphosphanes and their catalytic application as ligands in the hydroformylation of 2-penteneEuropean Journal of Organic Chemistry, 2001, (20), 3871-3877,
2-ETHYLBUTYRALDEHYDE Raw materials
2-ETHYLBUTYRALDEHYDE Related Literature
-
1. Chemistry of iridium carbonyl clusters. Synthesis and chemical characterization of the hexanuclear anions [Ir6(CO)15(CO2R)]–(R = Me or Et) and [Ir6(CO)14(CO2Me)2]2–. Crystal and molecular structure of [N(PPh3)2][Ir6(μ-CO)4(CO)11(CO2Me)]Luigi Garlaschelli,Maria Carlotta Malatesta,Secondo Martinengo,Francesco Demartin,Mario Manassero,Mirella Sansoni J. Chem. Soc. Dalton Trans. 1986 777
-
Xin Li,Caihong Shi,Shuxuan Wang,Shuang Wang,Xin Wang,Xin Lü Food Funct. 2023 14 2404
-
Xueling Yang,Longwei He,Kaixin Xu,Yunzhen Yang,Weiying Lin Anal. Methods 2018 10 2963
-
Sumedh Parulekar,Kirankirti Muppalla,Ali Husain,Kirpal S. Bisht RSC Adv. 2015 5 25477
-
Gang Huang,Meng Zhang,Hui-Juan Wang,Fa-Bao Li,Fei Yang,Li Liu,Chao-Yang Liu,Abdullah M. Asiri,Khalid A. Alamry Org. Biomol. Chem. 2018 16 7648
-
Rakesh Kumar,Govindra Singh,Louis J. Todaro,Lijia Yang,Barbara Zajc Org. Biomol. Chem. 2015 13 1536
-
Ren-Xiang Liu,Feng Zhang,Yong Peng,Luo Yang Chem. Commun. 2019 55 12080
-
Jelena Radivojevic,Gordana Minovska,Lidija Senerovic,Kevin O'Connor,Predrag Jovanovic,Vladimir Savic,Zorana Tokic-Vujosevic,Jasmina Nikodinovic-Runic,Veselin Maslak RSC Adv. 2014 4 60502
-
Antonio Narcisio Pinheiro,Regina Claudia Rodrigues dos Santos,Sarah Brenda Ferreira dos Santos,Moacir José da Silva Júnior,Tiago Pinheiro Braga,Valder Nogueira Freire,Antoninho Valentini Catal. Sci. Technol. 2018 8 443
-
Orion Staples,Cameron?M. Moore,Juan H. Leal,Troy A. Semelsberger,Charles S. McEnally,Lisa D. Pfefferle,Andrew D. Sutton Sustainable Energy Fuels 2018 2 2742
97-96-1 (2-ETHYLBUTYRALDEHYDE) Related Products
- 96-17-3(2-Methylbutyraldehyde)
- 872-53-7(Cyclopentanecarbaldehyde)
- 2987-17-9(Cyclobutanecarbaldehyde)
- 123-15-9(2-Methylvaleraldehyde)
- 2043-61-0(Cyclohexanecarboxaldehyde)
- 6688-11-5(Cyclooctanecarbaldehyde)
- 26254-92-2(2-Ethyl-3-methylbutanal)
- 75853-49-5(12-Methyltridecanal)
- 110-41-8(2-METHYLUNDECANAL)
- 18459-51-3(Hexanal, 2-butyl-)